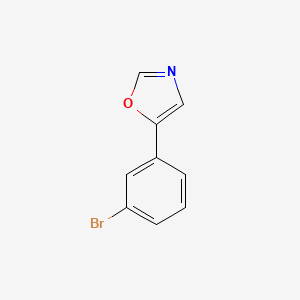

5-(3-Bromophenyl)-1,3-oxazole

Descripción general

Descripción

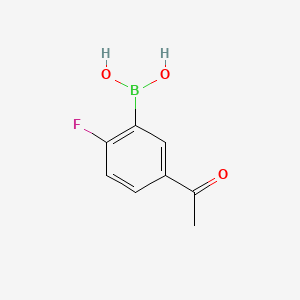

5-(3-Bromophenyl)-1,3-oxazole is a chemical compound with the molecular formula C9H6BrNO. It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 5-(3-Bromophenyl)-1,3-oxazole and its analogs has been described in several studies . The compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield .Chemical Reactions Analysis

While specific chemical reactions involving 5-(3-Bromophenyl)-1,3-oxazole are not detailed in the literature, pyrazoles, a class of compounds that includes 5-(3-Bromophenyl)-1,3-oxazole, are known to exhibit tautomerism . This phenomenon may influence their reactivity .Aplicaciones Científicas De Investigación

Anticancer Activity

The compound 5-(3-Bromophenyl)-1,3-oxazole has been utilized in the synthesis of analogs with potential anticancer activity. These analogs have been characterized and tested for their efficacy against cancer cells, with molecular docking studies, ADME (absorption, distribution, metabolism, and excretion), and toxicity predictions forming part of the research .

Organic Synthesis

This compound serves as a precursor in organic synthesis, contributing to the creation of various chemical structures that can be used for further development in medicinal chemistry .

Medicinal Chemistry

In medicinal chemistry, 5-(3-Bromophenyl)-1,3-oxazole is used to develop new drugs and therapeutic agents. Its role in the synthesis of compounds with biological activity is crucial .

Biochemistry Research

The compound finds applications in biochemistry research where it may be used to study enzyme reactions or metabolic pathways involving similar oxazole structures .

Crystal Structure Analysis

Related compounds have been analyzed by X-ray diffraction to determine their structure, which is essential for understanding their chemical properties and potential applications .

In Silico Studies

In silico studies, including molecular docking and computational modeling, are conducted using this compound to predict its interaction with biological targets, which is vital for drug design .

ADME Studies

The compound’s role in ADME studies helps in predicting its behavior within biological systems, which is important for drug development processes .

Toxicity Prediction

Toxicity prediction studies involving 5-(3-Bromophenyl)-1,3-oxazole are important to ensure the safety of potential therapeutic agents derived from this compound .

Safety and Hazards

The safety data sheet for 5-(3-Bromophenyl)-1,3-oxazole indicates that it should be stored in a sealed container in a dry room at normal temperature . Hazard statements include H301-H315-H319-H335, indicating that the compound is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

Future research could focus on further elucidating the physical and chemical properties of 5-(3-Bromophenyl)-1,3-oxazole, as well as its potential applications in various fields. For instance, borinic acids, a class of compounds that includes 5-(3-Bromophenyl)-1,3-oxazole, have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . Further studies could also explore the potential biological activities of 5-(3-Bromophenyl)-1,3-oxazole and its analogs .

Propiedades

IUPAC Name |

5-(3-bromophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYZQMXSOVOSIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383785 | |

| Record name | 5-(3-bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817870 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(3-Bromophenyl)-1,3-oxazole | |

CAS RN |

243455-57-4 | |

| Record name | 5-(3-bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)

![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)